REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH:5]=1)([O-])=O>C(O)(=O)C.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH:5]=1
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Name
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4-Nitro-2-(pyridin-3-yloxy)pyridine-N-oxide
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Quantity
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1 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])OC=1C=NC=CC1
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Name
|
|
Quantity
|
75 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
1.2 g
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Type
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catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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After 2 h the mixture was concentrated under reduced pressure
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Duration
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2 h
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Type
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CUSTOM
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Details
|
partitioned between 2M aq NaOH (100 ml) and dichloromethane (4×100 ml)
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Type
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CUSTOM
|
Details
|
The combined extracts were dried
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Type
|
CUSTOM
|
Details
|
evaporated to a white crystalline solid (0.75 g, 93%) which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NC=C1)OC=1C=NC=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |